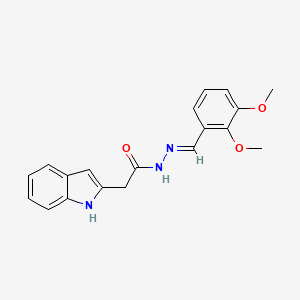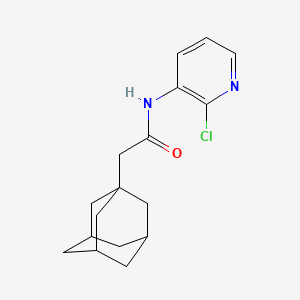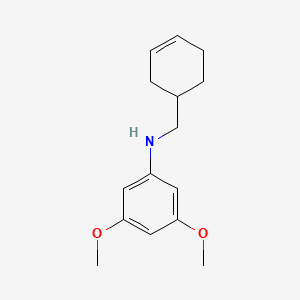
2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide binds to PPARγ, causing a conformational change that leads to the activation of target genes involved in various physiological processes.
Biochemical and Physiological Effects
2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the promotion of insulin sensitivity, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is its high potency and selectivity for PPARγ, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide is relatively unstable and can degrade over time, requiring careful storage and handling.
将来の方向性
There are several future directions for research on 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide, including the development of more stable analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of metabolic disorders such as diabetes and obesity, and the exploration of its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the various biological effects of 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide and to identify potential side effects and toxicity.
Conclusion
In conclusion, 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide and to develop it into a useful tool for drug development and disease treatment.
合成法
The synthesis of 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 4-biphenylyl chloride with 3-pyridinemethanol in the presence of a base, followed by the addition of 2-bromo-2-methylpropionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-(4-biphenylyloxy)-N-(3-pyridinylmethyl)propanamide.
特性
IUPAC Name |
2-(4-phenylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16(21(24)23-15-17-6-5-13-22-14-17)25-20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAEZGZCGCQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)